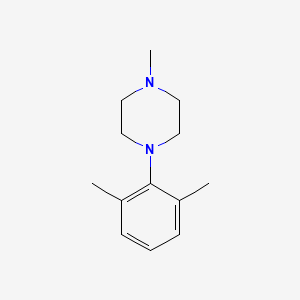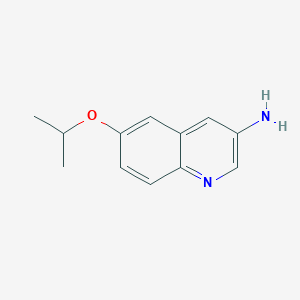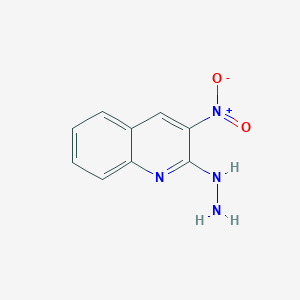![molecular formula C11H16N4 B11897063 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- CAS No. 646056-09-9](/img/structure/B11897063.png)
1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The spirocyclic structure, which includes a pyridazine ring, contributes to its stability and reactivity, making it a valuable target for synthetic and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure contributes to its binding affinity and specificity, enhancing its effectiveness as an inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spirocyclic framework but differ in their functional groups and biological activities.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its incorporation of a pyridazine ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Propiedades
Número CAS |
646056-09-9 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-7-1)15-8-5-11(9-15)4-2-6-12-11/h1,3,7,12H,2,4-6,8-9H2 |
Clave InChI |
DEUMPRMCEZXKOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)C3=NN=CC=C3)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




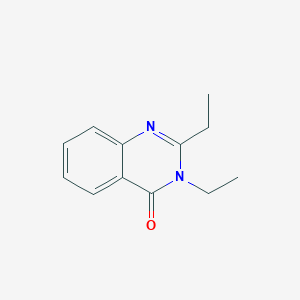
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
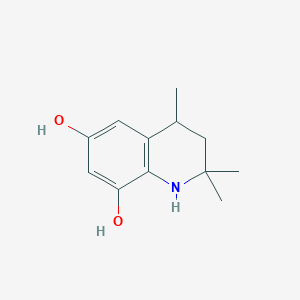
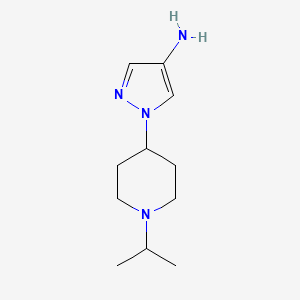

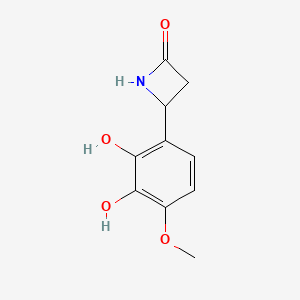

![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

